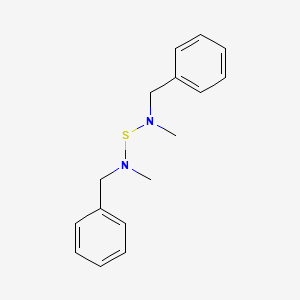
Bis(benzylmethylamino)sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(benzylmethylamino)sulfide is an organic compound that features a sulfur atom bonded to two benzylmethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(benzylmethylamino)sulfide typically involves the reaction of benzylmethylamine with sulfur dichloride in an organic solvent such as hexane at low temperatures. The reaction proceeds as follows:
2C6H5CH2NHCH3+SCl2→(C6H5CH2NHCH3)2S+2HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to maintain precise control over reaction conditions, such as temperature and reactant concentrations. This ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(benzylmethylamino)sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced back to its constituent amines and sulfur.
Substitution: The benzylmethylamino groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzylmethylamine and elemental sulfur.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis(benzylmethylamino)sulfide has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which bis(benzylmethylamino)sulfide exerts its effects involves the interaction of its sulfur atom with various molecular targets. The sulfur atom can form bonds with other atoms, leading to changes in the structure and function of the target molecules. This interaction can affect various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Bis(benzimidazole)sulfide: Similar in structure but contains benzimidazole groups instead of benzylmethylamino groups.
Bis(benzhydryl)sulfide: Contains benzhydryl groups, leading to different chemical properties.
Thiourea derivatives: Contain sulfur and nitrogen atoms but have different functional groups.
Uniqueness
Bis(benzylmethylamino)sulfide is unique due to its specific combination of benzylmethylamino groups and sulfur, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
53370-29-9 |
|---|---|
Molecular Formula |
C16H20N2S |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
N-[benzyl(methyl)amino]sulfanyl-N-methyl-1-phenylmethanamine |
InChI |
InChI=1S/C16H20N2S/c1-17(13-15-9-5-3-6-10-15)19-18(2)14-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
InChI Key |
WNEFWIOLJTXZQQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)SN(C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















